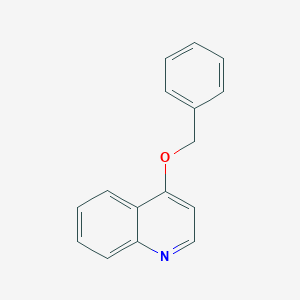

4-Benzyloxy-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKVXNSGRJUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461647 | |

| Record name | 4-Benzyloxy-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101273-58-9 | |

| Record name | 4-Benzyloxy-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzyloxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Comprising a benzene ring fused to a pyridine ring, this heterocyclic motif is foundational to a vast array of compounds with significant biological activity.[1] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, from the development of antimalarial drugs like chloroquine to their contemporary use in designing targeted anticancer agents.[2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

This guide focuses on 4-benzyloxyquinoline, a key derivative that serves both as a valuable synthetic intermediate and a pharmacologically relevant entity. The introduction of a benzyloxy group at the C4 position not only modifies the molecule's biological profile but also provides a handle for further chemical transformations. We will explore the most efficient and reliable method for its synthesis—the Williamson ether synthesis—and detail the comprehensive analytical techniques required for its unambiguous characterization. This document is intended for researchers and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Part 1: Synthesis of 4-Benzyloxyquinoline via Williamson Ether Synthesis

The construction of the ether linkage in 4-benzyloxyquinoline is most effectively achieved through the Williamson ether synthesis. This classic SN2-type reaction involves the coupling of an alkoxide with a suitable electrophile, typically an alkyl halide.[4][5][6] In this specific case, the synthesis is best approached as a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient C4 position of the quinoline ring is activated for attack by a nucleophile.

The strategic rationale involves reacting sodium benzyloxide (the nucleophile) with 4-chloroquinoline (the electrophilic heteroaromatic halide). This pathway is superior to the alternative of reacting a 4-quinolone salt with benzyl chloride, as the former ensures a clean, high-yielding conversion.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

An In-Depth Technical Guide to 4-Benzyloxy-quinoline for the Modern Researcher

This guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and prospective applications of this molecule, supported by detailed experimental protocols and expert insights.

Introduction: The Quinoline Scaffold and the Significance of the 4-Benzyloxy Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The substitution pattern on the quinoline nucleus plays a crucial role in modulating its pharmacological profile. The introduction of a benzyloxy group at the 4-position offers a unique combination of steric and electronic properties, enhancing the molecule's potential for interaction with various biological targets. The benzyloxy moiety can act as a versatile handle for further functionalization and can influence the compound's lipophilicity and metabolic stability, key parameters in drug design.

This guide will explore the synthetic accessibility of this compound, its key chemical characteristics, and its potential as a building block for the development of novel therapeutic agents.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

For researchers seeking information on this topic, the following long-tail keywords are highly relevant:

-

synthesis of 4-benzyloxyquinoline via Williamson ether synthesis

-

experimental protocol for O-benzylation of 4-hydroxyquinoline

-

1H and 13C NMR characterization of 4-benzyloxyquinoline

-

mass spectrometry analysis of substituted quinolines

-

medicinal chemistry applications of 4-alkoxyquinoline derivatives

-

4-benzyloxyquinoline as a scaffold for anticancer drug discovery

-

use of 4-benzyloxyquinoline as a fluorescent probe for enzymatic assays

-

structure-activity relationship of 4-substituted quinolines

-

pharmacological evaluation of novel quinoline ethers

-

synthesis of 4-benzyloxyquinoline intermediates for drug synthesis

-

long-tail keywords for synthesis and application of 4-benzyloxyquinoline

-

4-hydroxyquinoline O-benzylation reaction conditions

-

Williamson ether synthesis using 4-hydroxyquinoline and benzyl bromide

-

spectroscopic data of O-benzyl quinoline derivatives

-

pharmacological profile of 4-benzyloxyquinoline analogs

I. Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[3][4] This method involves the O-alkylation of 4-hydroxyquinoline with a benzyl halide in the presence of a suitable base.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar benzyloxyquinoline derivatives.[2]

Materials:

-

4-Hydroxyquinoline

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Addition of Benzyl Halide: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

II. Chemical Properties and Characterization

This compound is expected to be a stable, crystalline solid at room temperature, soluble in common organic solvents. Its chemical reactivity is dictated by the quinoline nucleus and the benzyloxy group.

Spectroscopic Analysis (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Quinoline Protons:

-

H2: ~8.7 ppm (d)

-

H3: ~6.8 ppm (d)

-

H5, H8: ~8.2-7.9 ppm (m)

-

H6, H7: ~7.7-7.4 ppm (m)

-

-

Benzyloxy Protons:

-

-CH₂-: ~5.4 ppm (s)

-

Aromatic protons: ~7.5-7.3 ppm (m, 5H)

-

¹³C NMR (101 MHz, CDCl₃):

-

Quinoline Carbons:

-

C4: ~163 ppm

-

C2: ~151 ppm

-

C8a: ~149 ppm

-

C5, C7, C8: ~130-120 ppm

-

C3: ~101 ppm

-

-

Benzyloxy Carbons:

-

-CH₂-: ~71 ppm

-

Aromatic carbons: ~136 ppm (ipso), ~129-127 ppm

-

Mass Spectrometry:

-

Expected [M+H]⁺: m/z = 236.1070

III. Applications in Scientific Research and Drug Development

The 4-benzyloxyquinoline scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities associated with the quinoline core.[5][6]

Antimicrobial and Anticancer Potential

Recent studies have highlighted the potent antimycobacterial activity of 4-alkoxyquinolines.[7][8] This suggests that 4-benzyloxyquinoline and its derivatives could be valuable leads in the development of new treatments for tuberculosis and other infectious diseases. Furthermore, the quinoline scaffold is a well-established pharmacophore in cancer research, with numerous derivatives exhibiting potent antiproliferative activity.[9][10] The benzyloxy group can be strategically modified to optimize interactions with specific kinase or other oncogenic targets.

Enzyme Inhibition and Probe Development

Derivatives of benzyloxyquinoline have been investigated as fluorescent probes for cytochrome P450 enzymes.[11] This indicates that 4-benzyloxyquinoline could be a useful tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors. Its fluorescent properties could be exploited in the development of novel diagnostic and research tools.

Workflow for Investigating Biological Activity

Caption: A typical workflow for the biological evaluation of this compound derivatives.

IV. Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | - |

| Molecular Weight | 235.28 g/mol | - |

| Expected [M+H]⁺ | 236.1070 | - |

| Synthetic Route | Williamson Ether Synthesis | [2] |

| Precursors | 4-Hydroxyquinoline, Benzyl Halide | [2] |

| Potential Applications | Antimicrobial, Anticancer, Enzyme Probes | [7][8][10][11] |

Conclusion

This compound is a readily accessible and highly versatile scaffold with significant potential for applications in medicinal chemistry and chemical biology. Its straightforward synthesis via the Williamson ether synthesis allows for the facile generation of a wide array of derivatives for structure-activity relationship studies. The promising biological activities of related 4-alkoxyquinolines in areas such as infectious diseases and oncology underscore the importance of further investigating this compound and its analogs as potential therapeutic agents and research tools. This guide provides a solid foundation for researchers to embark on the exploration of this promising molecule.

References

-

Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. (2019). PMC. [Link]

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024). Journal of Medicinal Chemistry. [Link]

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure | Request PDF. ResearchGate. [Link]

-

Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. (2018). PubMed. [Link]

-

Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine | Request PDF. ResearchGate. [Link]

-

(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

-

Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024). Journal of Medicinal Chemistry. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PMC. [Link]

-

Quinoline - MassBank. MassBank. [Link]

-

Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. (2022). PubMed. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

-

Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. [Link]

-

15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers. [Link]

-

Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (2017). IUCr Journals. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). PMC. [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. [Link]

-

4-Benzyloxybenzoic acid. NIST WebBook. [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

-

Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. ResearchGate. [Link]

-

3-Benzyloxy-2-methyl Propanoate. Organic Syntheses Procedure. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC. [Link]

-

7-Benzyloxyquinoline. PubChem. [Link]

-

MSBNK-Washington_State_Univ-BML82326. MassBank. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). NIH. [Link]

-

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. PubChem. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

-

3 - Supporting Information. pubs.acs.org. [Link]

-

Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2026). Organic Letters. [Link]

-

Benzenamine, 4-methoxy-. NIST WebBook. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Benzoic acid, 4-methoxy-. NIST WebBook. [Link]

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 4-Benzyloxy-quinoline Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-quinoline

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causal relationships between the molecule's structure and its empirical characteristics, offers field-proven experimental protocols for validation, and contextualizes these properties within the broader landscape of medicinal chemistry.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, aromatic structure serves as an excellent anchor for interacting with biological targets, while its nitrogen atom provides a key site for hydrogen bonding and salt formation.[1][2] When functionalized at the 4-position with a benzyloxy group, the resulting molecule, this compound (C₁₆H₁₃NO), gains a unique combination of structural features: the planar, electron-deficient quinoline system and a flexible, lipophilic benzyloxy moiety.

This combination makes this compound and its derivatives compelling candidates for a range of therapeutic areas, including the development of novel agents targeting cancer, infectious diseases, and neurological disorders.[3] Understanding the fundamental physicochemical properties of this parent scaffold is therefore a critical prerequisite for any rational drug design or development program. This guide aims to provide that foundational knowledge, grounded in experimental validation and practical application.

Molecular Structure and Foundational Attributes

The properties of this compound are a direct consequence of its molecular architecture. The molecule consists of a bicyclic quinoline system where a benzyloxy group (a benzyl group linked via an ether oxygen) is attached at the C4 position.

Caption: Molecular Structure of this compound.

The planar quinoline core provides a platform for potential π-π stacking interactions with biological macromolecules, while the ether linkage introduces a degree of conformational flexibility.[4][5]

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | 4-(phenylmethoxy)quinoline | [] |

| CAS Number | 101273-58-9 | [7] |

| Molecular Formula | C₁₆H₁₃NO | [7] |

| Molecular Weight | 235.28 g/mol | [8] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | [] |

Physical State and Solubility Profile

The physical properties of a compound are paramount for its handling, formulation, and administration. These characteristics are dictated by the intermolecular forces governed by the molecule's structure.

Table 2: Summary of Physical Properties

| Property | Observation / Value | Rationale & Experimental Insight |

| Appearance | Expected to be a white to yellow crystalline solid. | Analogous substituted quinolines are typically solids at room temperature.[9] The color may arise from extended conjugation and potential minor impurities. |

| Melting Point | Not definitively reported; derivatives melt in the range of 80-130 °C.[9] | The melting point is sensitive to crystal packing and substituent effects. A sharp melting point, as determined by DSC, is a key indicator of purity. |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | High molecular weight aromatic compounds often have boiling points above their decomposition temperature. Analysis is better suited for techniques like thermogravimetric analysis (TGA). |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, CHCl₃, and warm ethanol. | The large, nonpolar aromatic surface area dominates, limiting aqueous solubility.[10] Its solubility in polar aprotic solvents like DMSO makes it suitable for in vitro screening assays.[11][12] |

Causality Behind Solubility:

The limited aqueous solubility is a direct result of the molecule's hydrophobic character (dominant aromatic rings). Conversely, its ability to dissolve in organic solvents is driven by van der Waals interactions. This solubility profile is a classic challenge in drug development, often necessitating formulation strategies to enhance bioavailability. The influence of the solvent on the physicochemical characteristics of quinoline derivatives is significant, affecting parameters like dipole moment and solvation energy.[13]

Core Chemical Properties and Stability

The chemical behavior of this compound dictates its reactivity, metabolic fate, and stability under physiological and storage conditions.

Acidity and Basicity (pKa)

The most significant feature governing the acid-base properties of this compound is the nitrogen atom in the quinoline ring. This nitrogen acts as a Lewis base, capable of accepting a proton.

-

pKa of Conjugate Acid: The pKa of the protonated quinoline (the quinolinium ion) is approximately 4.9 .[10][14] The large benzyloxy group at the 4-position is electronically distant and does not substantially alter the basicity of the nitrogen atom.

This pKa value is critically important. At physiological pH (~7.4), the molecule will exist almost entirely in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1-3), it will be predominantly protonated. This pH-dependent ionization state directly impacts absorption, distribution, and the potential to form salts for improved solubility and handling.[15]

Caption: Protonation equilibrium of this compound.

Chemical Stability and Degradation Pathways

Understanding a compound's stability is essential for ensuring its integrity during storage and administration. This compound has two primary points of potential degradation:

-

Hydrolysis of the Ether Linkage: The C-O bond of the benzyloxy group is susceptible to cleavage under strong acidic conditions, which could yield 4-hydroxyquinoline and benzyl alcohol. This is a key consideration for oral formulation development.[16]

-

Oxidation: The quinoline ring, while aromatic and generally stable, can be susceptible to oxidation, particularly N-oxidation, under harsh conditions. The benzylic carbon is also a potential site for oxidative degradation.[16][17]

For research and development, it is crucial to employ a stability-indicating analytical method, typically HPLC with UV or MS detection, to separate the intact parent compound from any potential degradants.[16]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for molecular identification and structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Methylene Protons (-O-CH₂-) | Singlet, ~5.0-5.2 ppm | These protons are chemically equivalent and deshielded by the adjacent oxygen atom. Data from similar structures supports this range.[18] |

| Aromatic Protons | Multiplets, ~7.0-8.5 ppm | Complex signals arising from the protons on both the quinoline and benzyl rings. | |

| ¹³C NMR | Methylene Carbon (-O-CH₂-) | ~70 ppm | Characteristic shift for a benzylic ether carbon.[19] |

| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the 14 unique aromatic carbons in the structure. | |

| FT-IR | C-O-C Stretch (Ether) | ~1220-1260 cm⁻¹ (asymmetric) | Strong, characteristic band for the aryl-alkyl ether linkage.[20] |

| C=N / C=C Stretch | ~1500-1620 cm⁻¹ | Multiple bands corresponding to the aromatic ring vibrations.[9] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the properties discussed must be verifiable through robust experimental protocols. The following methodologies are standard in the field for their reliability and reproducibility.

Protocol 1: Synthesis via Williamson Ether Reaction

The causality behind this choice of synthesis is its reliability and high yield for forming aryl ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation: To a solution of 4-hydroxyquinoline (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir at room temperature for 30 minutes to form the corresponding alkoxide.

-

Nucleophilic Attack: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, providing a self-validating equilibrium measurement.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration ensures that a true thermodynamic equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling: Carefully collect a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations. The concentration determined represents the aqueous solubility.

Conclusion: A Versatile Scaffold with Defined Properties

This compound is a molecule of significant interest, bridging the gap between a classic heterocyclic core and a versatile functional group. Its physicochemical profile—characterized by poor aqueous solubility, moderate basicity, and defined spectroscopic features—presents both opportunities and challenges for drug development. The benzyloxy moiety enhances lipophilicity, which can be advantageous for membrane permeability, while the quinoline nitrogen offers a handle for salt formation to address solubility issues. A thorough understanding and experimental validation of these properties, using the robust protocols outlined herein, are fundamental to unlocking the full therapeutic potential of this important chemical scaffold.

References

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. [Link]

-

Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]

-

Supplementary Information for an article. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). ACS Omega. [Link]

-

8-(4-Nitrobenzyloxy)quinoline. (n.d.). National Center for Biotechnology Information. [Link]

-

4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). (n.d.). PubChemLite. [Link]

-

6-(4-Nitrobenzyloxy)quinoline. (n.d.). National Center for Biotechnology Information. [Link]

-

Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). (n.d.). ResearchGate. [Link]

-

Bobbitt, J. M., Winter, D. P., & Kiely, J. M. (1965). Synthesis of Isoquinolines. IV. 4-Benzylisoquinolines. The Journal of Organic Chemistry. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. [Link]

-

Physicochemical properties of compounds. (n.d.). ResearchGate. [Link]

-

Quinoline. (n.d.). Wikipedia. [Link]

-

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Center for Biotechnology Information. [Link]

-

The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Quinoline. (n.d.). mVOC 4.0. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). De Gruyter. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

-

7-Benzyloxyquinoline. (n.d.). PubChem. [Link]

-

STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN- 4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. (2025). ResearchGate. [Link]

-

FT-IR spectra of 4-benzyloxy toluene. (n.d.). ResearchGate. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

-

The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). IOP Conference Series: Earth and Environmental Science. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Center for Biotechnology Information. [Link]

-

1H NMR spectrum of 3f. (n.d.). ResearchGate. [Link]

-

pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. 8-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(4-Nitrobenzyloxy)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Quinoline - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ppublishing.org [ppublishing.org]

- 13. researchgate.net [researchgate.net]

- 14. mVOC 4.0 [bioinformatics.charite.de]

- 15. fiveable.me [fiveable.me]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 6-(Benzyloxy)quinoline|CAS 108825-21-4|Research Chemical [benchchem.com]

- 18. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Benzyloxy-quinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 4-Benzyloxy-quinoline. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular and Physical Properties

This compound is a heterocyclic aromatic compound featuring a quinoline core ether-linked to a benzyl group at the 4-position. This structure imparts a unique combination of rigidity from the quinoline scaffold and conformational flexibility from the benzyloxy side chain, making it an interesting candidate for molecular recognition studies in biological systems.

Key Identifiers and Physicochemical Data

A summary of the essential quantitative data for this compound is presented below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 101273-58-9 | [1] |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not reported, expected to be a solid at room temperature | - |

| Boiling Point | >300 °C (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF). Insoluble in water. | - |

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is most reliably achieved via the Williamson ether synthesis. This classic Sₙ2 reaction offers high yields and operational simplicity, making it an ideal choice for laboratory-scale preparation. The proposed pathway involves the deprotonation of 4-hydroxyquinoline to form a nucleophilic quinolinoxide, which then displaces a benzyl halide.

Rationale for Synthetic Strategy

The selection of the Williamson ether synthesis is based on several key advantages:

-

High Efficiency: This Sₙ2 reaction is known for its high conversion rates, especially when using a primary halide like benzyl bromide, which minimizes competing elimination reactions.[2][3]

-

Accessible Precursors: Both 4-hydroxyquinoline and benzyl bromide are commercially available and relatively inexpensive starting materials.

-

Favorable Conditions: The reaction proceeds under mild conditions, typically requiring a common base like potassium carbonate and a polar aprotic solvent such as DMF or acetonitrile.[4]

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by comparing the analytical data of the product with the reference characterization data provided in the subsequent section.

Materials:

-

4-Hydroxyquinoline (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyquinoline (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyquinoline) is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Characterization and Spectroscopic Data

Confirmation of the product's identity and purity is paramount. The following table provides predicted spectroscopic data for this compound, which should be used as a benchmark for experimental results.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.75 (d, 1H, H-2), 8.15 (d, 1H, H-8), 7.80 (d, 1H, H-5), 7.65 (t, 1H, H-7), 7.45 (t, 1H, H-6), 7.50-7.30 (m, 5H, Ar-H benzyl), 6.80 (d, 1H, H-3), 5.30 (s, 2H, -CH₂-). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.0 (C-4), 150.0 (C-2), 149.5 (C-8a), 136.0 (C-ipso benzyl), 130.0 (C-5), 129.0 (C-7), 128.8 (C-para benzyl), 128.5 (C-ortho benzyl), 127.8 (C-meta benzyl), 125.0 (C-4a), 122.0 (C-6), 120.0 (C-8), 101.0 (C-3), 70.5 (-CH₂-). |

| FT-IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2920 (Aliphatic C-H), 1600, 1580, 1500 (C=C, C=N stretch), 1240 (Ar-O-C stretch), 1100 (C-O stretch), 750, 700 (Ar C-H bend). |

| Mass Spec. (EI) | m/z (%): 235 (M⁺), 91 (100, [C₇H₇]⁺). |

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.[2][3][5][6][7][8][9]

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from malaria to cancer.[10][11] Derivatives of 4-alkoxyquinolines have shown promise as antimycobacterial and antimalarial agents.[11][12][13][14][15] A particularly compelling application for this compound lies in the study of drug metabolism, specifically as a probe for Cytochrome P450 (CYP) enzymes.

Use as a Fluorescent Probe for Cytochrome P450 Activity

Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[16][17] Assessing the inductive or inhibitory potential of new chemical entities on CYP isoforms is a critical step in preclinical drug development. Benzyloxy-substituted heterocycles, such as 7-benzyloxyquinoline, are well-established fluorogenic substrates for these enzymes.[18][19] The enzymatic O-debenzylation of this compound would yield the highly fluorescent 4-hydroxyquinoline, providing a direct and quantifiable measure of enzyme activity.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific CYP isoform using this compound as the substrate.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (substrate)

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., Ketoconazole for CYP3A4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a master mix of the CYP enzyme and the NADPH regenerating system in potassium phosphate buffer.

-

Serially dilute the test compound and the positive control inhibitor in the buffer.

-

In the 96-well plate, add the buffer, the serially diluted test compound/control, and the master mix to the appropriate wells.

-

Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding this compound (pre-warmed to 37 °C) to all wells.

-

Incubate the plate at 37 °C for the desired reaction time (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Read the fluorescence of the formed 4-hydroxyquinoline using a microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the CYP Inhibition Assay Workflow

Caption: High-level workflow for determining CYP450 inhibition using this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound. While specific toxicity data is not available, the following precautions are recommended based on the general properties of aromatic amines and ethers.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily synthesizable and versatile chemical scaffold. Its core properties make it a valuable tool for researchers in medicinal chemistry and drug metabolism. The detailed protocols for its synthesis and application in CYP450 inhibition assays provided herein offer a robust framework for its integration into advanced research and development workflows. The self-validating nature of the synthesis and characterization process ensures a high degree of confidence in the quality of the material for subsequent biological evaluation.

References

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

- de Souza, M. V. N., et al. (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry.

-

de Souza, M. V. N., et al. (2022). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Request PDF on ResearchGate. Available at: [Link]

- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.

-

University of California, San Francisco. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

-

Various Authors. Williamson Ether Synthesis Lab Procedure. Available at: [Link]

- Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules.

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

University of North Carolina Wilmington. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shifts of Common Functional Groups. Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Indigo Biosciences. Cytochrome P450 Assays. Available at: [Link]

-

ResearchGate. Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. Available at: [Link]

- Khan, K. K., et al. (2004). 7-Benzyloxyquinoline Oxidation by P450eryF A245T: Finding of a New Fluorescent Substrate Probe. Chemical Research in Toxicology.

- Denisov, I. G., et al. (2011). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

-

Wikipedia. Cytochrome P450. Available at: [Link]

-

University of California, Davis. Cytochromes P450. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. byjus.com [byjus.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. youtube.com [youtube.com]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. researchgate.net [researchgate.net]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

- 15. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 18. enamine.net [enamine.net]

- 19. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

Introduction: The Quinoline Scaffold and the Significance of the 4-Benzyloxy Moiety

An In-Depth Technical Guide to the Biological Activity of 4-Benzyloxy-quinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives are foundational to a wide array of pharmaceuticals, demonstrating activities ranging from antimalarial to anticancer and antimicrobial.[1][5][6][7] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[7]

Among the numerous possible modifications, the introduction of a benzyloxy group at the 4-position has emerged as a particularly fruitful strategy for developing potent bioactive agents. This bulky, somewhat flexible substituent can significantly influence the molecule's interaction with biological targets through steric and electronic effects, often enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimycobacterial, and antimalarial potential, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategies

The synthesis of this compound derivatives typically involves a two-stage process. The foundational step is the creation of a 4-hydroxyquinolin-2(1H)-one intermediate, which is then followed by an etherification reaction.

Synthesis of the 4-Hydroxyquinoline Core

A common and efficient method for constructing the 4-hydroxyquinolin-2(1H)-one core is the Knorr quinoline synthesis, which involves the 'one-pot' cyclization of a substituted aniline with diethyl malonate in the presence of polyphosphoric acid (PPA) at elevated temperatures.[8] This reaction is robust and accommodates a variety of substituents on the aniline ring, allowing for the generation of a diverse library of core structures.

O-Alkylation with Benzyl Halides

The crucial benzyloxy moiety is introduced via a nucleophilic substitution reaction. The 4-hydroxyquinoline intermediate is treated with a substituted or unsubstituted benzyl halide (e.g., benzyl chloride or bromide) in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The reaction proceeds by deprotonation of the 4-hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the benzylic carbon, displacing the halide and forming the desired ether linkage.

Experimental Protocol: General Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives [8]

-

Cyclization: Mix a substituted aniline (1 equivalent) and diethyl malonate (1.2 equivalents) with polyphosphoric acid (PPA) (5-6 times by weight).

-

Heat the mixture at 130°C for 2-6 hours, monitoring the reaction's completion with thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully dilute it with cold water. An oily gum will typically form.

-

Allow the mixture to stand, often overnight, until a solid precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and air-dry to yield the 4-hydroxyquinolin-2(1H)-one intermediate (e.g., compounds 5a-i ).

-

Etherification: In a separate flask, create a mixture of the 4-hydroxyquinolin-2(1H)-one intermediate (1 equivalent) and potassium carbonate (2 equivalents) in DMF (10-20 mL).

-

Heat this mixture to 90°C for 1-2 hours to ensure deprotonation.

-

Add the appropriate benzyl halide (1-1.4 equivalents) to the mixture.

-

Maintain the reaction temperature at 80-90°C for 1-6 hours, again monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water (approx. 200 mL).

-

Collect the resulting precipitate by filtration and wash with water to obtain the crude 4-benzyloxyquinolin-2(1H)-one derivative. Further purification can be achieved by recrystallization or column chromatography.

Caption: General synthetic workflow for this compound derivatives.

Anticancer Activity: Microtubule Disruption and Apoptosis Induction

A significant area of investigation for this compound derivatives is their potent anticancer activity.[8][10][11][12] Certain derivatives have demonstrated high potency against a range of human cancer cell lines, including leukemia (HL-60), liver (Hep3B), lung (H460), and colon (COLO 205), with IC₅₀ values in the sub-micromolar and even nanomolar range.[8] Importantly, many of these compounds show high selectivity, with minimal cytotoxic effects on normal human cell lines.[8]

Mechanism of Action: Targeting the Cytoskeleton

Mechanistic studies have revealed that a primary mode of action for potent anticancer 4-benzyloxy-quinolones is the disruption of microtubule assembly.[8] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division.

By inhibiting microtubule polymerization, these compounds prevent the proper formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase.[8] This prolonged arrest ultimately triggers programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[8] Western blot analysis in studies has confirmed the activation of key apoptotic proteins, including caspases-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]

Caption: Anticancer mechanism via microtubule disruption and apoptosis.

Structure-Activity Relationship (SAR)

-

Substituents on the Benzyloxy Ring: The nature and position of substituents on the benzyloxy ring are critical. Electron-withdrawing groups, such as fluorine or chlorine, often enhance antiproliferative activity.[8]

-

Substituents on the Quinoline Core: Modifications on the quinoline nucleus also modulate activity. For instance, a 6,7-methylenedioxy group has been associated with potent anticancer effects.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC₅₀ values for selected 4-benzyloxyquinolin-2(1H)-one derivatives against various cancer cell lines.

| Compound | Substituents | HL-60 (Leukemia) IC₅₀ (µM) | Hep3B (Liver) IC₅₀ (µM) | H460 (Lung) IC₅₀ (µM) | COLO 205 (Colon) IC₅₀ (µM) | Detroit 551 (Normal) IC₅₀ (µM) | Reference |

| 9b | R¹=H, R²=F, R³=H, R⁴=4-Cl | 0.44 | 0.81 | 0.94 | 0.65 | > 50 | [8] |

| 9c | R¹=H, R²=F, R³=H, R⁴=4-Br | 0.41 | 0.77 | 0.88 | 0.61 | > 50 | [8] |

| 9e | R¹=H, R²=F, R³=H, R⁴=3,4-diCl | 0.35 | 0.62 | 0.71 | 0.53 | > 50 | [8] |

| 11e | R¹=F, R²=H, R³=H, R⁴=3,4-diCl | 0.13 | 0.25 | 0.31 | 0.09 | > 50 | [8] |

Antimicrobial and Antimycobacterial Activity

Derivatives of the this compound scaffold have also been investigated for their potent activity against pathogenic microbes, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]

Mechanism and Selectivity

While the precise molecular mechanism of antimycobacterial action is still under investigation for some derivatives, it is known that quinolines can target critical enzymes like the cytochrome bc1 complex or the enoyl-acyl carrier protein reductase in M. tuberculosis.[13] A crucial aspect of their potential as therapeutic agents is selectivity. Promising compounds exhibit potent inhibition of mycobacterial growth while showing no significant alteration in the viability of mammalian cell lines (e.g., Vero, HepG2), indicating a favorable therapeutic window.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare a standardized inoculum of the target bacterium (e.g., M. tuberculosis H37Rv or S. aureus) in a suitable broth medium.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for M. tuberculosis).

-

Endpoint Reading: Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be aided by using a growth indicator like resazurin or by measuring optical density.

Quantitative Data: Antimycobacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) and selectivity index for N-(4-(benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis.

| Compound | R¹ (on benzyl) | R² (on benzyl) | M. tuberculosis H37Rv MIC (µM) | Selectivity Index (Vero cells) | Reference |

| 9n | H | Cl | 2.5 | > 40 | [13] |

| 9o | H | F | 2.6 | > 38.4 | [13] |

| 9s | F | F | 4.8 | > 20.8 | [13] |

| Isoniazid | - | - | 2.3 | - | [13] |

Antimalarial Activity: A Classic Target

The quinoline core is historically one of the most important scaffolds for antimalarial drugs, with chloroquine and quinine being prime examples.[6][14][15] this compound derivatives continue this legacy, showing promise against parasitic protozoa like Plasmodium falciparum.

Mechanism of Action: Heme Detoxification Inhibition

The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's heme detoxification process within its acidic digestive vacuole.[3] During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

4-Aminoquinoline derivatives accumulate in the acidic vacuole and form a stable complex with the heme.[3][15] This complexation prevents the heme from being incorporated into the hemozoin crystal, leading to a buildup of toxic heme that induces oxidative stress and kills the parasite.[3]

Caption: Antimalarial mechanism via inhibition of heme detoxification.

Other 4-benzyloxy derivatives, specifically 4-benzyloxy-2-trichloromethylquinazolines, have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a crucial enzyme for parasite DNA synthesis.[16] This indicates that the this compound scaffold can be adapted to target different essential pathways in the parasite.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and pharmacologically significant structure. Derivatives have demonstrated potent and often selective activity against cancer cells, mycobacteria, and the malaria parasite. The benzyloxy group plays a pivotal role in target interaction and can be readily modified to optimize potency and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets for compounds where the mechanism is not fully known, such as the antimycobacterial derivatives. Further optimization of the scaffold to enhance properties like aqueous solubility and metabolic stability will be critical for translating these promising lead compounds into clinical candidates. The development of hybrid molecules, combining the this compound core with other pharmacophores, also represents an exciting avenue for creating next-generation therapeutics to combat cancer and infectious diseases.[3]

References

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: vertexaisearch.cloud.google.com)

- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC. (Source: PubMed Central)

- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic C

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: N/A)

- Investigation of New 4-Benzyloxy-2-trichloromethylquinazoline Derivatives as Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase Inhibitors.

- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (Source: N/A)

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (Source: PubMed Central)

- Anticancer Activity of Quinoline Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)

- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: N/A)

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (Source: N/A)

- Biological activities of quinoline deriv

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: N/A)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Publishing)

- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)

- 4-aminoquinolines as Antimalarial Drugs. (Source: N/A)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (Source: N/A)

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification

- Annotated Review on Various Biological Activities of Quinoline Molecule. (Source: Biointerface Research in Applied Chemistry)

- Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones.

- Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (Source: Medwin Publishers)

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: NIH)

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijmphs.com [ijmphs.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Benzyloxy-quinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-quinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise spectroscopic characteristics of its derivatives is paramount for unambiguous identification, purity assessment, and the interpretation of structure-activity relationships (SAR).[1][2] This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by data from related compounds.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound, consisting of a quinoline core linked to a benzyl group via an ether linkage at the 4-position, dictates its unique spectroscopic signature. The electronegativity of the nitrogen atom and the ether oxygen, coupled with the aromaticity of the two ring systems, results in a well-defined and interpretable set of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3] The ¹H and ¹³C NMR spectra of this compound provide a complete map of the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the benzylic protons and the aromatic protons of both the quinoline and benzyl rings. The chemical shifts are influenced by the electronic environment of each proton.

Key Features and Causality:

-

Benzylic Protons (-CH₂-) : The two protons of the methylene bridge are chemically equivalent and appear as a sharp singlet. Their proximity to the electron-withdrawing oxygen atom and the aromatic ring shifts this signal downfield, typically in the range of 5.0 - 5.5 ppm .[4] The absence of adjacent protons results in a singlet multiplicity.

-

Quinoline Ring Protons : The protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position (H-2) is adjacent to the nitrogen atom, leading to a significant downfield shift. The protons on the carbocyclic ring (H-5 to H-8) appear in the aromatic region, with their splitting patterns determined by their coupling with neighboring protons.

-

Benzyl Ring Protons : The five protons of the phenyl group of the benzyloxy moiety typically appear as a multiplet in the aromatic region, unless there is restricted rotation.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-2 |

| ~8.1 | d | 1H | H-8 |

| ~7.7 | m | 1H | H-5 |

| ~7.5 | m | 1H | H-7 |

| ~7.3-7.4 | m | 5H | Benzyl-H |

| ~7.2 | m | 1H | H-6 |

| ~6.8 | d | 1H | H-3 |

| ~5.3 | s | 2H | -OCH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.[5]

Key Features and Causality:

-

C-4 Carbon : The carbon atom of the quinoline ring directly attached to the benzyloxy group (C-4) is significantly deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift.

-

Benzylic Carbon (-CH₂-) : The carbon of the methylene bridge also experiences a downfield shift due to the adjacent oxygen atom.

-

Quinoline and Benzyl Carbons : The remaining aromatic carbons of both ring systems appear in the typical aromatic region (110-160 ppm). The chemical shifts are influenced by the position relative to the nitrogen atom and the benzyloxy group.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 |

| ~150 | C-2 |

| ~149 | C-8a |

| ~136 | Benzyl C-ipso |

| ~130 | C-8 |

| ~129 | C-5 |

| ~128.5 | Benzyl C-ortho |

| ~128 | Benzyl C-para |

| ~127.5 | Benzyl C-meta |

| ~123 | C-4a |

| ~122 | C-6 |

| ~121 | C-7 |

| ~101 | C-3 |

| ~70 | -OCH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Key Vibrational Modes and Their Rationale:

-

C-O-C Stretching : The ether linkage gives rise to a strong, characteristic C-O-C stretching vibration. This is typically observed in the region of 1250-1000 cm⁻¹ .

-

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on both the quinoline and benzyl rings are observed above 3000 cm⁻¹ .

-

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the region of 1600-1450 cm⁻¹ .

-

CH₂ Bending : The bending (scissoring) vibration of the methylene group is expected around 1450 cm⁻¹ .

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2980-2920 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1610-1590 | Strong | Aromatic C=C Stretch (Quinoline) |

| 1510-1480 | Medium-Strong | Aromatic C=C Stretch (Benzyl) |

| 1450 | Medium | -CH₂- Scissoring |

| 1240 | Strong | Aryl-O Stretch (Asymmetric) |

| 1030 | Strong | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.[1][9]

Key Fragmentation Pathways:

-

Molecular Ion Peak (M⁺) : The molecular ion peak will be observed at the molecular weight of this compound (C₁₆H₁₃NO, m/z = 235.28).

-

Base Peak : The most intense peak in the spectrum (the base peak) is often due to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 . This results from the cleavage of the benzylic C-O bond.

-

Other Fragments : Loss of the benzyl group as a radical leads to a fragment at m/z = 144 , corresponding to the 4-hydroxyquinoline radical cation. Further fragmentation of the quinoline ring can also be observed.[10][11]

Predicted MS Data (Electron Ionization - 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 235 | 40 | [M]⁺ |

| 144 | 30 | [M - C₇H₇]⁺ |

| 116 | 15 | [C₉H₆N]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from 4-hydroxyquinoline.

Step 1: Synthesis of 4-Chloroquinoline

-

To a stirred solution of 4-hydroxyquinoline (1 equiv.) in phosphorus oxychloride (5 equiv.), slowly add phosphorus pentachloride (1.1 equiv.) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloroquinoline.

Step 2: Synthesis of this compound

-

To a solution of benzyl alcohol (1.2 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to form sodium benzoxide.

-

Add a solution of 4-chloroquinoline (1 equiv.) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Visualizing Key Structural Relationships

The following diagram illustrates the key structural components of this compound and their relationship to the expected spectroscopic data.

Caption: Correlation of this compound's structure with its key spectroscopic features.

References

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ChemistryOpen. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). University of North Carolina Wilmington. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 22, 2026, from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. [Link]

-

FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved January 22, 2026, from [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. [Link]

-

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry. [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

-

8-(4-Nitrobenzyloxy)quinoline. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.). HMDB. Retrieved January 22, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]